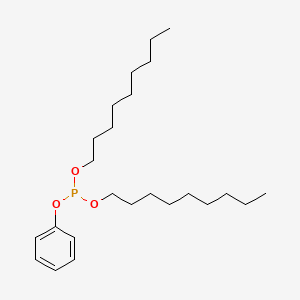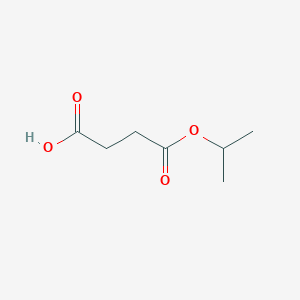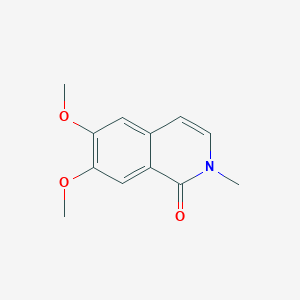![molecular formula C24H14 B3367996 Indeno[1,2,3-fg]naphthacene CAS No. 203-11-2](/img/structure/B3367996.png)
Indeno[1,2,3-fg]naphthacene
概要
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of indeno[1,2,3-fg]naphthacene typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclodehydrogenation of suitable polycyclic aromatic hydrocarbons. This process often requires the use of strong acids or bases as catalysts and high temperatures to facilitate the formation of the fused ring structure.
Industrial Production Methods: Industrial production of this compound is less common due to its specialized applications. when produced, it involves large-scale cyclization reactions using optimized conditions to maximize yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in a pure form.
化学反応の分析
Types of Reactions: Indeno[1,2,3-fg]naphthacene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This includes electrophilic and nucleophilic substitution reactions where functional groups are replaced by other groups. Common reagents include halogens, acids, and bases.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), acids (sulfuric acid, nitric acid), and bases (sodium hydroxide, potassium hydroxide).
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroaromatic compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
Indeno[1,2,3-fg]naphthacene has several applications in scientific research:
Chemistry: It is used as a model compound for studying the properties of polycyclic aromatic hydrocarbons and their reactions.
Biology: Research into its biological activity includes studies on its potential as an anticancer agent due to its ability to intercalate with DNA.
Medicine: Investigations into its pharmacological properties have shown promise in developing new therapeutic agents.
Industry: It is used in the development of organic semiconductors and other advanced materials due to its electronic properties.
作用機序
The mechanism of action of indeno[1,2,3-fg]naphthacene involves its interaction with biological molecules. Its planar structure allows it to intercalate between DNA bases, disrupting the normal function of the DNA and potentially leading to cell death. This property is being explored for its potential use in cancer therapy. Additionally, its electronic properties make it useful in materials science for developing organic semiconductors.
類似化合物との比較
Fluoranthene: Another polycyclic aromatic hydrocarbon with a similar structure but different electronic properties.
Benzo[a]pyrene: Known for its carcinogenic properties, it shares structural similarities with indeno[1,2,3-fg]naphthacene.
Chrysene: A four-ring polycyclic aromatic hydrocarbon with similar chemical behavior.
Uniqueness: this compound is unique due to its specific arrangement of fused rings, which imparts distinct electronic and chemical properties
特性
IUPAC Name |
hexacyclo[14.7.1.02,7.08,24.09,14.018,23]tetracosa-1(23),2,4,6,8(24),9,11,13,15,17,19,21-dodecaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14/c1-3-9-18-15(7-1)13-17-14-16-8-2-4-10-19(16)24-21-12-6-5-11-20(21)23(18)22(17)24/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZYUECVDXQTUBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=C4C=CC=CC4=C5C3=C2C6=CC=CC=C65 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70174181 | |
| Record name | Indeno(1,2,3-fg)naphthacene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70174181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203-11-2 | |
| Record name | Indeno(1,2,3-fg)naphthacene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000203112 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indeno(1,2,3-fg)naphthacene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70174181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















